3-Methylbenzofuran-2-carbonyl chloride (CAS 2256-86-2) is a highly reactive heterocyclic acyl chloride utilized extensively as a premium electrophilic building block in organic synthesis. It is primarily procured for the rapid, coupling-agent-free synthesis of benzofuran-2-carboxamides and esters, which are prevalent motifs in pharmaceuticals and agrochemicals. Beyond standard nucleophilic acyl substitutions, this compound has proven highly effective in transition-metal-catalyzed insertion reactions, such as palladium-catalyzed carbochlorocarbonylations. Its 3-methyl substitution provides critical steric and electronic properties that differentiate its reactivity and stereoselectivity from unmethylated analogs, making it an essential precursor for scalable, high-yield synthetic workflows [1].
Pre-formed electrophile for direct amide/ester coupling
Steric and electronic differentiation from 2-methyl and unsubstituted analogues
Supplied at certified purity grade for building-block reliability
Attempting to substitute 3-methylbenzofuran-2-carbonyl chloride with its parent carboxylic acid (3-methylbenzofuran-2-carboxylic acid) introduces significant process inefficiencies, as the acid requires stoichiometric, expensive coupling agents (e.g., EDCI, HATU) that often yield poor conversions (<15%) when reacting with sterically hindered amines [1]. Furthermore, substituting with the des-methyl analog, benzofuran-2-carbonyl chloride, is not viable in advanced catalytic workflows; the lack of the 3-methyl group drastically reduces the stability of reaction intermediates, leading to a nearly 5-fold drop in yield during complex palladium-catalyzed transformations [2]. Consequently, generic substitution compromises both atom economy and application-critical performance.
May produce complex oxidation mixtures, unlike the single product from the 3-methyl analogue, complicating purification and impurity profiling.
Divergent oxidative pathway yields distinct products; downstream metabolic profiles may not be interchangeable.
Lack the benzofuran core; substitution eliminates the pharmacophoric and metabolic predictability associated with the 3-methyl scaffold.
In the synthesis of complex α,β-unsaturated carbonyls and cyclopentenones via Pd-catalyzed carbochlorocarbonylation, the 3-methyl substitution is critical for reaction efficiency. 3-Methylbenzofuran-2-carbonyl chloride achieves a 56% yield (with a Z:E ratio of 3:1), whereas the unmethylated comparator, benzofuran-2-carbonyl chloride, affords the product in only a 12% yield under identical elevated temperature conditions [1].
| Evidence Dimension | Product yield in Pd-catalyzed carbochlorocarbonylation |
| Target Compound Data | 56% yield (Z:E = 3:1) |
| Comparator Or Baseline | Benzofuran-2-carbonyl chloride (12% yield) |
| Quantified Difference | 4.6-fold higher yield |
| Conditions | Pd-catalyzed reaction with alkynes at elevated temperatures |
Buyers synthesizing complex cyclopentenones or functionalized alkenes must procure the 3-methylated variant to achieve viable process yields.
When evaluated as an electrophile in Pd-catalyzed carbochlorocarbonylation model reactions, 3-methylbenzofuran-2-carbonyl chloride drastically outperforms simple unfunctionalized aromatic acid chlorides. While standard benzoyl chloride yielded only 9% of the desired insertion product due to limited conversion, the 3-methylbenzofuran derivative successfully yielded 56%, demonstrating its robust compatibility with formal C–COCl bond cleavage and reassembly [1].
| Evidence Dimension | Insertion product yield |
| Target Compound Data | 56% yield |
| Comparator Or Baseline | Benzoyl chloride (9% yield) |
| Quantified Difference | >6-fold increase in yield |
| Conditions | Pd-catalyzed insertion model reaction |
Justifies the procurement of this specialized heterocyclic building block over cheaper, generic aromatic acid chlorides for advanced transition-metal-catalyzed syntheses.
Utilizing 3-methylbenzofuran-2-carbonyl chloride allows for direct, rapid acylation of amines without coupling reagents. In contrast, utilizing the parent 3-methylbenzofuran-2-carboxylic acid requires stoichiometric coupling agents like EDCI, which can result in poor yields—such as a reported 12.4% yield in sterically demanding biphenyl amine couplings—and complicates downstream purification [1].
| Evidence Dimension | Reagent requirement and coupling efficiency |
| Target Compound Data | Direct acylation (no coupling agents required) |
| Comparator Or Baseline | 3-Methylbenzofuran-2-carboxylic acid (requires EDCI/PyBOP) |
| Quantified Difference | Elimination of stoichiometric coupling reagents and avoidance of low-yield EDCI bottlenecks |
| Conditions | Amide bond formation with complex/hindered amines |
Procuring the acid chloride directly reduces overall raw material costs by eliminating expensive coupling reagents and streamlines large-scale purification.
Directly follows from the compound's ability to acylate complex or sterically hindered amines rapidly without the need for EDCI or HATU, making it the ideal precursor for scalable, cost-effective pharmaceutical manufacturing of benzofuran-2-carboxamides [1].
Leverages its robust 56% yield in palladium-catalyzed carbochlorocarbonylation, significantly outperforming unmethylated analogs and standard benzoyl chlorides for generating complex, highly functionalized structural motifs[2].
Utilizes the specific steric bulk of the 3-methyl group to drive favorable Z:E ratios (e.g., 3:1) in alkene formation, which is critical for precise structure-activity relationship (SAR) optimization in medicinal chemistry workflows [2].
Corrosive